molecular formula C17H18N2O4 B12457281 N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

Cat. No.: B12457281
M. Wt: 314.34 g/mol
InChI Key: PYRHOSPAXQMWFV-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide is a complex organic compound that features a pyridine ring, a phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group can enhance the compound’s binding affinity and specificity, while the amide linkage can facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: These compounds share the pyridine ring structure and have similar chemical properties.

    Phenylacetamides: These compounds have a phenyl group and an amide linkage, making them structurally similar.

    Oxopyridines: These compounds contain the oxopyridine moiety and exhibit similar reactivity.

Uniqueness

N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

InChI

InChI=1S/C17H18N2O4/c1-23-12-10-18-17(22)15(19-11-6-5-9-14(19)20)16(21)13-7-3-2-4-8-13/h2-9,11,15H,10,12H2,1H3,(H,18,22)

InChI Key

PYRHOSPAXQMWFV-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C(C(=O)C1=CC=CC=C1)N2C=CC=CC2=O

Origin of Product

United States

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